4,6-Dichloropyrimidine-5-carbonitrile

Catalog No.
S709147
CAS No.
5305-45-3
M.F
C5HCl2N3
M. Wt
173.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyrimidine-5-carbonitrile

CAS Number

5305-45-3

Product Name

4,6-Dichloropyrimidine-5-carbonitrile

IUPAC Name

4,6-dichloropyrimidine-5-carbonitrile

Molecular Formula

C5HCl2N3

Molecular Weight

173.98 g/mol

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H

InChI Key

IPEBKIMUIHKZJP-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)C#N)Cl

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)Cl

The exact mass of the compound 4,6-Dichloropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dichloropyrimidine-5-carbonitrile (CAS: 5305-45-3) is a highly electrophilic, trifunctional heterocyclic building block widely procured for the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and targeted protein degraders[1]. Structurally, it features two reactive chlorine leaving groups at the C4 and C6 positions, which are strongly activated for nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing carbonitrile group at C5. This specific substitution pattern allows for highly controlled, sequential functionalization under mild conditions, followed by intramolecular cyclization to form fused bicyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines [2]. Its established scalability and stability make it a preferred starting material in multikilogram commercial manufacturing routes [1].

Substituting 4,6-dichloropyrimidine-5-carbonitrile with generic analogs leads to process failures in both reactivity and downstream utility. The most common in-class analog, 4,6-dichloropyrimidine, lacks the strongly electron-withdrawing 5-cyano group, resulting in significantly lower SNAr reactivity that requires harsh heating or strong bases, and it completely lacks the ortho-electrophilic handle required for direct cyclization into 5,6-fused heterocycles [1]. Conversely, using 2,4,6-trichloropyrimidine introduces a third competitive electrophilic site at C2, destroying regioselectivity during amination and creating complex product mixtures that require costly chromatographic separation. Furthermore, the direct precursor, 4,6-dihydroxypyrimidine-5-carbonitrile, is entirely unreactive toward SNAr without prior hazardous halogenation steps. Therefore, for processes requiring mild, sequential di-substitution and subsequent ring closure, the 5-carbonitrile-4,6-dichloro form is strictly non-interchangeable [2].

Enhanced SNAr Reactivity via 5-Cyano Activation

The presence of the 5-carbonitrile group drastically lowers the activation energy required for nucleophilic displacement at the C4 and C6 positions. While standard 4,6-dichloropyrimidine often requires elevated temperatures (100–130 °C) or strong bases to achieve full conversion with amine nucleophiles, 4,6-dichloropyrimidine-5-carbonitrile undergoes the first SNAr displacement at mild ambient conditions (20–30 °C)[1]. The second displacement can subsequently be triggered at moderate temperatures (60–80 °C). This distinct thermodynamic step allows for the sequential installation of two different nucleophiles with near-perfect chemoselectivity, avoiding the formation of symmetric bis-adducts [2].

Evidence DimensionFirst SNAr Reaction Temperature
Target Compound Data20–30 °C for initial amine displacement
Comparator Or Baseline4,6-Dichloropyrimidine (requires 100–130 °C)
Quantified Difference~70–100 °C reduction in reaction temperature
ConditionsAmine nucleophile in alcoholic or polar aprotic solvent (e.g., iPrOH, DMF)

Lower reaction temperatures prevent thermal degradation of sensitive nucleophiles and eliminate the need for specialized high-temperature reactor equipment during scale-up.

Essential Nitrile Handle for Direct Bicyclic Ring Closure

In the synthesis of ATP-competitive kinase inhibitors, a fused bicyclic core (e.g., pyrazolo[3,4-d]pyrimidine) is frequently required. 4,6-Dichloropyrimidine-5-carbonitrile provides the essential C5 nitrile group, which, following an initial SNAr at C4 with a hydrazine or amine derivative, undergoes direct intramolecular cyclization[2]. A comparator like 4,6-dichloropyrimidine completely lacks this ortho-electrophilic handle, meaning it cannot form these 5,6-fused systems directly and requires multiple additional functionalization steps (e.g., formylation, oxidation) to install a cyclization handle [1].

Evidence DimensionCapability to form pyrazolo[3,4-d]pyrimidines via direct cyclization
Target Compound DataDirect 1-step cyclization enabled by the 5-CN group
Comparator Or Baseline4,6-Dichloropyrimidine (0% direct yield; requires multi-step functionalization)
Quantified DifferenceComplete qualitative advantage (1-step vs multi-step)
ConditionsReaction with hydrazine derivatives followed by acid-catalyzed or thermal cyclization

Procuring the 5-carbonitrile derivative shaves 2-3 synthetic steps off the manufacturing route for bicyclic kinase inhibitors, drastically reducing raw material costs and cycle times.

Validated Multikilogram Manufacturability and Process Stability

For industrial procurement, the availability of a robust, scalable synthetic route is critical. 4,6-Dichloropyrimidine-5-carbonitrile is synthesized via a highly optimized, scalable process from 4,6-dihydroxypyrimidine using POCl3 and DIPEA in acetonitrile [1]. Process research has demonstrated that the intermediate oxime and the final target are stable under normal storage conditions, avoiding the hazardous thermal profiles associated with other highly functionalized pyrimidines. This optimized process allows for multikilogram-scale production with high purity (≥97%), making it a reliable commercial starting material for clinical campaigns [1].

Evidence DimensionScalable Yield and Purity
Target Compound DataMultikilogram scale, ≥97% purity
Comparator Or BaselineUnoptimized laboratory routes (often suffer from low yields or hazardous isolation steps)
Quantified DifferenceValidated for commercial multikilogram supply without tedious chromatographic purification
ConditionsPOCl3/DIPEA in ACN at 80–85 °C

Buyers can confidently integrate this compound into clinical-phase manufacturing routes knowing that commercial-scale supply chains and safe process protocols are already established.

Synthesis of Fused Pyrimidine Kinase Inhibitors

Because the 5-carbonitrile group enables direct intramolecular cyclization following SNAr, this compound is a highly efficient starting material for manufacturing pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, which are ubiquitous in ATP-competitive kinase inhibitors[1].

Development of Targeted Protein Degraders (PROTACs)

The ability to sequentially substitute the C4 and C6 chlorines under mild, differentiated temperature conditions allows for the precise attachment of a target-binding ligand (e.g., for BCL6) and an E3 ligase recruiting linker, making it a highly efficient hub for PROTAC synthesis[2].

Agrochemical Active Ingredient Manufacturing

The scalable, multikilogram processability of 4,6-dichloropyrimidine-5-carbonitrile makes it highly suitable for the industrial production of complex agrochemicals, where cost-effective, high-yield intermediate steps are mandatory for commercial viability [3].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,6-Dichloropyrimidine-5-carbonitrile

Dates

Last modified: 08-15-2023

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